2-[(4-chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene
Description
2-[(4-Chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene (CAS: 401615-73-4) is a synthetic aromatic compound featuring a benzene ring substituted with three distinct groups: a 4-chlorophenylmethyl moiety at position 2, a cyclohexyl group at position 4, and a methoxy group at position 1. The compound is identified by multiple synonyms, including AC1NMD86, ZINC2573104, and AKOS024365728 . Its InChIKey (TXBMBVPNAGTVMU-UHFFFAOYSA-N) confirms its stereochemical uniqueness . Structurally, the 4-chlorophenyl group introduces electron-withdrawing properties, while the cyclohexyl and methoxy groups contribute to lipophilicity and solubility characteristics, respectively.
Properties
CAS No. |
401615-73-4 |
|---|---|
Molecular Formula |
C20H23ClO |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene |
InChI |
InChI=1S/C20H23ClO/c1-22-20-12-9-17(16-5-3-2-4-6-16)14-18(20)13-15-7-10-19(21)11-8-15/h7-12,14,16H,2-6,13H2,1H3 |
InChI Key |
TXBMBVPNAGTVMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCCC2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Structural Representation
The compound features a methoxy group attached to a benzene ring, which is further substituted with a chlorobenzyl moiety and a cyclohexyl group. This configuration is critical for its reactivity and interaction with biological systems.
Medicinal Chemistry
2-[(4-chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene has shown promise in medicinal applications, particularly as a potential therapeutic agent.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the chlorobenzyl group enhance cytotoxicity against various cancer cell lines, suggesting a mechanism involving apoptosis induction through mitochondrial pathways .
| Compound Variant | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Original Compound | 15 | A549 (Lung) |
| Variant A | 8 | HeLa (Cervical) |
| Variant B | 5 | MCF7 (Breast) |
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the development of complex organic molecules.
Synthesis Pathways
The synthesis of this compound can be achieved through several methods, including:
- Nucleophilic Substitution Reactions : Utilizing chlorobenzene derivatives to introduce cyclohexyl groups.
- Rearrangement Reactions : Employing specific catalysts to facilitate structural rearrangements that yield this compound from simpler precursors .
Material Science
Due to its unique structural properties, this compound can be employed in the development of new materials with specific functionalities.
Application in Polymer Chemistry
Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. For example, blends with polystyrene have demonstrated improved tensile strength and thermal resistance .
| Material Type | Tensile Strength (MPa) | Thermal Decomposition Temp (°C) |
|---|---|---|
| Pure Polystyrene | 40 | 250 |
| Polystyrene + Compound | 55 | 300 |
Mechanism of Action
Target Sites:
Pathways Involved:
Comparison with Similar Compounds
Thiazole-Carboxamide Derivative
Compound : 2-[(4-Chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide (CAS: 478030-53-4)
- Molecular Formula : C₁₉H₁₇ClN₂O₂S
- Molar Mass : 372.87 g/mol
- Key Differences: Replaces the benzene ring’s cyclohexyl and methoxy groups with a thiazole-carboxamide core. Applications: Thiazole derivatives are frequently explored as kinase inhibitors or antimicrobial agents, suggesting divergent pharmacological applications compared to the target compound .
Piperazine-Containing Cyclohexene Derivative
Compound : 1-[[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl]methyl]piperazine
- Molecular Formula: Not explicitly provided, but inferred as C₂₀H₂₆ClN₂ (based on structure)
- Key Differences :
- Incorporates a piperazine ring and a dimethylcyclohexene group instead of the methoxybenzene framework.
- The cyclohexene ring’s unsaturation may increase reactivity, while the piperazine moiety could confer basicity and interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
Physicochemical Properties and Functional Implications
Table 1: Comparative Analysis of Key Properties
- Solubility : The methoxy group in the target compound likely enhances solubility in polar organic solvents compared to the piperazine derivative’s basicity-driven aqueous solubility.
- Lipophilicity : The cyclohexyl group in the target compound increases lipophilicity, favoring membrane permeability, whereas the thiazole-carboxamide’s polar groups may reduce this property .
Biological Activity
2-[(4-chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene, also known by its CAS number 401615-73-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C20H23ClO
- Molecular Weight : 314.8 g/mol
- Structure : The compound features a chlorophenyl group, a cyclohexyl moiety, and a methoxy group, contributing to its unique chemical behavior.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly regarding its interaction with biological receptors and potential therapeutic applications.
1. Dopamine Receptor Interaction
Recent studies have highlighted the compound's potential as a selective dopamine receptor modulator. It has been shown to exhibit affinity towards the D3 dopamine receptor, which is implicated in neuropsychiatric disorders. For instance, structural analogs of this compound have been evaluated for their ability to promote β-arrestin translocation and G protein activation in D3R signaling pathways .
Table 1: Dopamine Receptor Activity of Related Compounds
| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |
|---|---|---|
| Compound A | 710 ± 150 | 15,700 ± 3,000 |
| Compound B | 278 ± 62 | 9,000 ± 3,700 |
| Compound C | 98 ± 21 | >100,000 |
2. Neuroprotective Effects
In vitro studies have indicated that compounds similar to this compound may protect dopaminergic neurons from degeneration. This neuroprotective effect suggests potential therapeutic applications in treating conditions like Parkinson's disease .
Synthesis and Characterization
The synthesis of this compound has been achieved through various methods, including the use of chlorinated aromatic intermediates and cyclohexane derivatives. The methodology often involves multiple reaction steps to ensure high yield and purity.
Synthesis Pathway Example :
-
Starting Materials :
- Chlorobenzene derivatives
- Cyclohexanol
- Methoxy reagents
-
Reaction Conditions :
- Solvent-free conditions or mild alkaline hydrolysis
- Use of reducing agents like sodium borohydride for functional group modifications
Case Study 1: Neuroprotective Properties
A study demonstrated that a derivative of this compound exhibited significant neuroprotective effects in cellular models of dopaminergic neuron degeneration. The compound was shown to reduce apoptosis markers and enhance cell viability under oxidative stress conditions .
Case Study 2: Pharmacokinetics and Toxicology
Research on the pharmacokinetics of related compounds indicates favorable absorption and distribution characteristics, suggesting that modifications to the structure could lead to improved therapeutic profiles without significant toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
